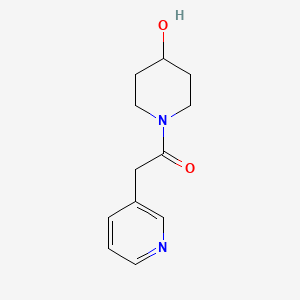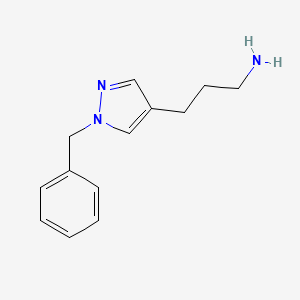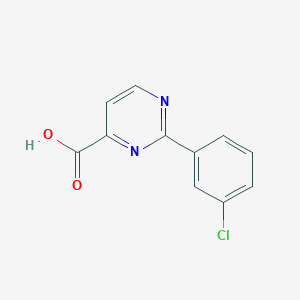![molecular formula C18H18FNO3S B1468045 5-(2-シクロプロピル-1-(2-フルオロフェニル)-2-オキソエチル)-7a-ヒドロキシ-5,6,7,7a-テトラヒドロチエノ[3,2-c]ピリジン-2(4H)-オン CAS No. 947502-66-1](/img/structure/B1468045.png)
5-(2-シクロプロピル-1-(2-フルオロフェニル)-2-オキソエチル)-7a-ヒドロキシ-5,6,7,7a-テトラヒドロチエノ[3,2-c]ピリジン-2(4H)-オン
説明
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
循環器研究
この化合物は、可溶性グアニル酸シクラーゼ(sGC)の活性化剤として作用することができ、これは一酸化窒素(NO)の受容体であり、心臓血管系において重要な役割を果たします 。sGCを刺激することで、血圧調節の研究や高血圧などの疾患の治療法の開発に役立ちます。
血液学
この化合物の血小板凝集阻害能力は、凝固と止血の研究に役立ちます 。現在の治療法に伴う出血のリスクなしに血栓を予防する新しい抗凝固剤を探索するために使用できます。
血管生物学
その血管拡張効果により、血管系と血管拡張のメカニズムを研究するための有用なツールになります 。これは、アテローム性動脈硬化症や末梢動脈疾患など、さまざまな血管疾患の理解と治療に貢献できます。
薬理学
この化合物は、sGCを活性化させながらホスホジエステラーゼを阻害しないという選択性があり、薬理学において特に注目されています 。ホスホジエステラーゼ阻害による混乱効果なしに、cGMPレベルに関連する薬物相互作用と副作用を研究するための独自の機会を提供します。
腫瘍学
平滑筋細胞の増殖に関する研究は、腫瘍学にまで広がり、この化合物が細胞増殖を抑制する能力は、がん治療戦略への洞察を提供する可能性があります .
特性
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANBBNBMKFHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947502-66-1 | |
| Record name | Desacetyl hydroxyprasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESACETYL HYDROXYPRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one in the context of prasugrel hydrochloride tablets?
A1: This compound, referred to as "impurity 2" in the research article [], is a degradation product of prasugrel hydrochloride. It forms specifically during neutral hydrolysis in the presence of magnesium stearate, a common pharmaceutical excipient. [] The identification and characterization of this impurity are crucial for several reasons:
Q2: How was 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one characterized in the study?
A2: The researchers employed a combination of analytical techniques to elucidate the structure of this impurity:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method was crucial for separating the impurity from other components in the degraded sample and determining its mass-to-charge ratio, providing valuable clues about its structure. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided detailed information about the connectivity and arrangement of atoms within the molecule, ultimately confirming the proposed structure of the impurity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)


![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)
![2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine](/img/structure/B1467970.png)



![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)


![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
